

Comparative Study of EGDN and Nitroglycerin as Explosives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethylene glycol dinitrate*

Cat. No.: *B1195984*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the explosive properties of **Ethylene Glycol Dinitrate** (EGDN) and Nitroglycerin (NG). The information is compiled from various scientific sources to offer an objective overview supported by experimental data. This document is intended for research and informational purposes only. The synthesis, handling, and use of explosive materials are extremely dangerous and should only be conducted by trained and qualified professionals in appropriate laboratory settings.

Data Presentation: Comparative Explosive Properties

The following table summarizes the key physical and explosive properties of EGDN and Nitroglycerin.

Property	Ethylene Glycol Dinitrate (EGDN)	Nitroglycerin (NG)
Chemical Formula	<chem>C2H4N2O6</chem> ^{[1][2]}	<chem>C3H5N3O9</chem> ^[3]
Molar Mass	152.1 g/mol ^[1]	227.09 g/mol ^[4]
Appearance	Colorless to light yellow, oily liquid ^{[1][2]}	Colorless to pale yellow, oily, viscous liquid ^{[4][5]}
Density	1.4918 g/cm ³ ^[1]	1.59 g/cm ³ (at 20°C) ^[4]
Melting Point	-22.0 °C ^[1]	13.3 °C (stable form) ^[4]
Boiling/Explosion Point	Explodes at 215 °C ^[1]	Explodes at 218 °C ^{[3][5]}
Detonation Velocity	8300 m/s ^[1]	~7700 m/s ^[3]
Brisance (Hess Test)	30.0 mm ^[1]	18.5 mm ^[1]
Impact Sensitivity	0.2 Nm (0.02 kp m) ^[1]	Highly sensitive to shock ^{[3][5]}
Oxygen Balance (to CO ₂)	0% ^[1]	+3.5%
Heat of Combustion	7.38 kJ/g ^[6]	Not explicitly found
Vapor Pressure @ 20°C	0.05 mmHg ^[1]	0.00012 to 0.011 mmHg ^[4]

Experimental Protocols

Detailed methodologies for determining the key explosive properties are outlined below. These protocols are generalized and should be adapted based on specific laboratory safety standards and equipment.

Determination of Detonation Velocity (Electronic Probe Method)

Objective: To measure the speed at which the detonation wave propagates through the liquid explosive.

Materials:

- Cylindrical tube of a non-reactive material (e.g., glass or cardboard).
- Liquid explosive sample (EGDN or Nitroglycerin).
- Two or more ionization probes or fiber optic sensors.
- A high-speed data acquisition system or oscilloscope.
- Detonator and initiation system.
- Blast-proof chamber.

Procedure:

- Sample Preparation: The liquid explosive is carefully poured into the cylindrical tube of a known diameter and length.
- Probe Insertion: The ionization probes or fiber optic sensors are inserted into the explosive charge at precisely measured distances from each other along the length of the tube.
- Initiation Setup: A detonator is placed at one end of the tube to initiate the detonation.
- Data Acquisition: The probes are connected to a high-speed oscilloscope or data acquisition system.
- Detonation: The charge is detonated remotely within a blast-proof chamber. As the detonation front passes each probe, a signal is generated and recorded.
- Calculation: The detonation velocity (V) is calculated using the formula: $V = D / (t_2 - t_1)$ where D is the distance between the two probes, and t_1 and t_2 are the arrival times of the detonation wave at the first and second probes, respectively.

Determination of Brisance (Hess Lead Block Compression Test)

Objective: To determine the shattering effect of the explosive by measuring the compression of a lead cylinder.

Materials:

- Standardized lead cylinder.
- Steel plate.
- Liquid explosive sample (a precise mass).
- Detonator.
- Blast-proof chamber.
- Calipers for precise measurement.

Procedure:

- Initial Measurement: The initial height of the lead cylinder is accurately measured.
- Sample Placement: The explosive sample is placed on top of the lead cylinder, which is positioned on a steel plate.
- Initiation: A detonator is placed in contact with the explosive.
- Detonation: The explosive is detonated remotely in a blast-proof chamber.
- Final Measurement: After the detonation, the final height of the compressed lead cylinder is measured.
- Calculation: The brisance is expressed as the difference between the initial and final heights of the lead cylinder in millimeters. A greater compression indicates a higher brisance.

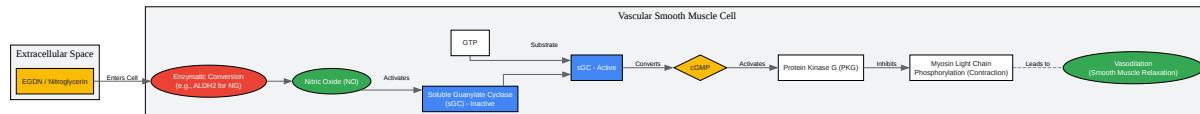
Determination of Impact Sensitivity (Drop-Hammer Test)

Objective: To determine the sensitivity of the explosive to initiation by impact.

Materials:

- Drop-hammer apparatus with a known weight.

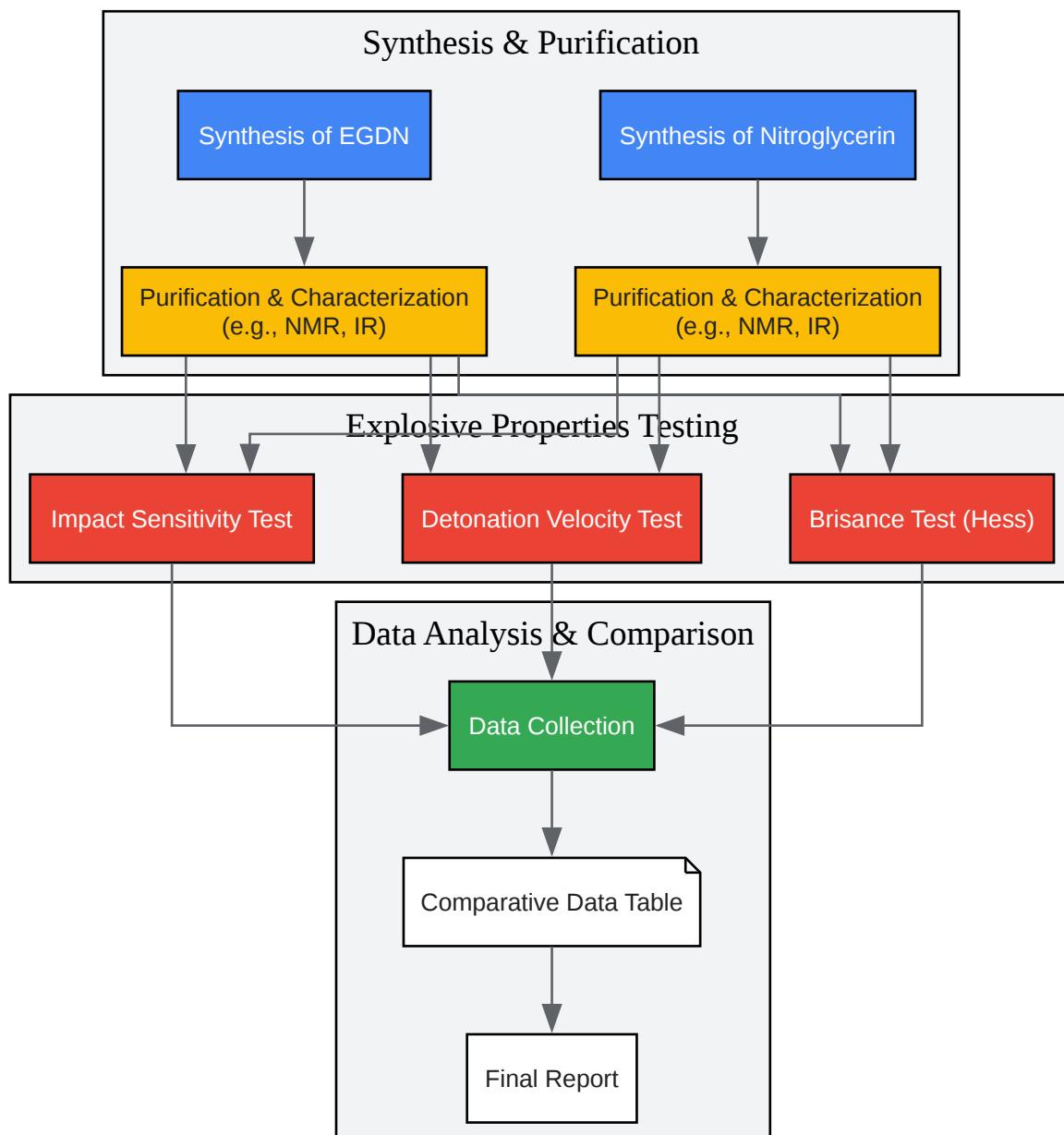
- Anvil and striker pin.
- Small sample of the liquid explosive.
- Safety shields and remote operation capability.


Procedure:

- Sample Preparation: A small, measured amount of the liquid explosive is placed on the anvil.
- Test Execution: The striker pin is placed in contact with the explosive sample. A weight is dropped from a known height onto the striker pin.
- Observation: The test is observed for any signs of detonation, such as a flash, sound, or decomposition of the sample.
- Height Adjustment: The height from which the weight is dropped is varied in a systematic way (e.g., the Bruceton up-and-down method) based on whether the previous test resulted in a "go" (detonation) or "no-go" (no detonation).
- Data Analysis: After a statistically significant number of drops, the 50% probability height (H_{50}) is calculated. This is the height from which the weight is expected to cause detonation in 50% of the trials. The impact sensitivity is often reported as the energy (mass of the weight \times gravitational acceleration \times H_{50}).

Mandatory Visualization

Vasodilatory Signaling Pathway of EGDN and Nitroglycerin


Both EGDN and Nitroglycerin are potent vasodilators, a property utilized in medicine. Their mechanism of action involves the in-vivo release of nitric oxide (NO), which activates the soluble guanylate cyclase (sGC) enzyme, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation.

[Click to download full resolution via product page](#)

Caption: Vasodilatory signaling pathway of organic nitrates.

Comparative Experimental Workflow

The following diagram illustrates a logical workflow for the comparative evaluation of the explosive properties of EGDN and Nitroglycerin.

[Click to download full resolution via product page](#)

Caption: Workflow for comparative explosive testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethylene glycol dinitrate - Wikipedia [en.wikipedia.org]
- 2. Ethylene Glycol Dinitrate (EGDN) for Research [benchchem.com]
- 3. Nitroglycerin | Description, Properties, & Uses | Britannica [britannica.com]
- 4. osha.gov [osha.gov]
- 5. Nitroglycerin - Wikipedia [en.wikipedia.org]
- 6. Ethylene glycol dinitrate | C₂H₄N₂O₆ | CID 40818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Study of EGDN and Nitroglycerin as Explosives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1195984#comparative-study-of-egdn-and-nitroglycerin-as-explosives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com